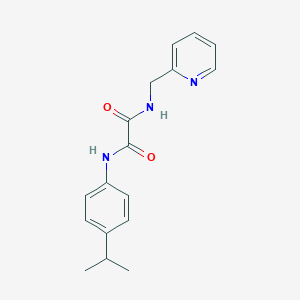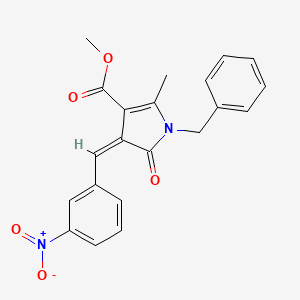
N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide
説明
N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It has been extensively studied for its potential use in treating muscle wasting, osteoporosis, and other conditions that result in muscle loss.
作用機序
N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide selectively binds to androgen receptors in skeletal muscle and bone tissue, leading to an increase in muscle mass and bone density. It has been shown to have a higher affinity for androgen receptors in muscle and bone tissue compared to other tissues such as the prostate gland, which reduces the risk of side effects commonly associated with androgen therapy.
Biochemical and physiological effects:
This compound has been shown to increase muscle mass and bone density in animal studies. It has also been shown to increase muscle strength and improve physical performance in both animals and humans. Additionally, it has been shown to have a positive effect on lipid metabolism and insulin sensitivity.
実験室実験の利点と制限
One advantage of using N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its high selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of side effects commonly associated with androgen therapy. However, one limitation is that it is still in the early stages of development and more research is needed to fully understand its potential benefits and limitations.
将来の方向性
There are several future directions for research on N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One direction is to further investigate its potential use in treating muscle wasting, osteoporosis, and other conditions that result in muscle loss. Another direction is to investigate its potential use in enhancing athletic performance and body composition. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, research is needed to develop more potent and selective this compound with fewer side effects.
科学的研究の応用
N-(4-isopropylphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied for its potential use in treating muscle wasting, osteoporosis, and other conditions that result in muscle loss. It has also been studied for its potential use in enhancing athletic performance and body composition. In addition, it has been studied for its potential use in the treatment of male hypogonadism and as a male contraceptive.
特性
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)13-6-8-14(9-7-13)20-17(22)16(21)19-11-15-5-3-4-10-18-15/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHFVHODEHBUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898929.png)
![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B3898931.png)

![2-cyano-3-{4-[(2-cyanobenzyl)oxy]-3-ethoxyphenyl}-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3898947.png)
![3-(4-{2-[acetyl(phenyl)amino]vinyl}-1-quinoliniumyl)-1-propanesulfonate](/img/structure/B3898955.png)

![3-(2-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3898968.png)
![2-methyl-5-{[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]methyl}pyrazine](/img/structure/B3898976.png)
![3-[3-({[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3898980.png)
![N-[(benzyloxy)carbonyl]-N-isopropyltryptophanamide](/img/structure/B3898991.png)
![N-(4-methyl-2-pyridinyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3898997.png)
![1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3899005.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3899013.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3899023.png)